molecular formula C21H22FN3O3S2 B2456651 4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 399000-30-7

4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2456651
CAS RN: 399000-30-7
M. Wt: 447.54
InChI Key: QXOMSYQSKMAEBJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensors and Photophysical Properties

Research has shown benzothiazole derivatives to be effective as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The studies highlight their significant Stokes shifts and good sensitivity, suggesting their potential in chemical sensing applications G. Suman et al., 2019.

Synthesis and Characterization of Derivatives

A range of benzothiazole and azepane derivatives have been synthesized and characterized, showcasing the chemical versatility and potential for further modification. These compounds have been evaluated for their structural properties, providing a foundation for future pharmacological or material science applications Mahshid Hossaini et al., 2017.

Antimicrobial and Antitumor Applications

Several studies have synthesized fluorobenzamides and their analogs, evaluating their antimicrobial properties. These studies have demonstrated that such compounds exhibit significant activity against a range of bacterial and fungal strains, underscoring their potential as leads for developing new antimicrobials N. Desai et al., 2013.

Pharmacological Evaluation

Novel azepane derivatives have been explored for their inhibitory activity against proteins like protein kinase B (PKB-alpha), indicating their relevance in cancer research and drug development. These studies demonstrate the compound's potential in targeting specific proteins involved in disease pathways, offering avenues for therapeutic intervention C. Breitenlechner et al., 2004.

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including those with benzothiazole and azepane cores, reveals their utility in creating novel chemical entities. Such compounds have potential applications in developing new materials or as intermediates in pharmaceutical synthesis É. G. Mesropyan et al., 2005.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses. These effects can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for high local concentrations of the drug in the lungs, enhancing its therapeutic effects while minimizing systemic exposure and potential side effects.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help reduce the symptoms of COPD, such as breathlessness and persistent coughing . It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the patient’s ability to use the nebulizer correctly. Furthermore, factors such as air quality and exposure to allergens or irritants can influence the severity of COPD symptoms and, consequently, the effectiveness of the treatment .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-24-18-11-8-16(22)14-19(18)29-21(24)23-20(26)15-6-9-17(10-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMSYQSKMAEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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